

Spectroscopic Profile of 6-Hydroxy-5-iodonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Hydroxy-5-iodonicotinic acid

CAS No.: 365413-19-0

Cat. No.: B1321959

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **6-Hydroxy-5-iodonicotinic acid**, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of experimental data, this document presents predicted spectroscopic information derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **6-Hydroxy-5-iodonicotinic acid**. These predictions are based on the analysis of its chemical structure, which includes a pyridine ring, a carboxylic acid group, a hydroxyl group, and an iodine atom.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~13.5	br s	1H	-COOH
~11.0	br s	1H	-OH
~8.2	s	1H	H-2 (Pyridine)
~7.9	s	1H	H-4 (Pyridine)

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~170.0	-COOH
~160.0	C-6 (Pyridine)
~150.0	C-2 (Pyridine)
~145.0	C-4 (Pyridine)
~125.0	C-3 (Pyridine)
~90.0	C-5 (Pyridine)

Table 3: Predicted IR Absorption Data

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3200	Broad	O-H stretch (Phenolic)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Carboxylic acid)
~1200	Strong	C-O stretch (Phenolic)
~850	Medium	C-I stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
265	High	[M] ⁺ (Molecular Ion)
248	Medium	[M-OH] ⁺
220	Medium	[M-COOH] ⁺
138	High	[M-I] ⁺
93	Medium	[M-I-COOH] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **6-Hydroxy-5-iodonicotinic acid** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- **Instrumentation:** Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are averaged.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy:

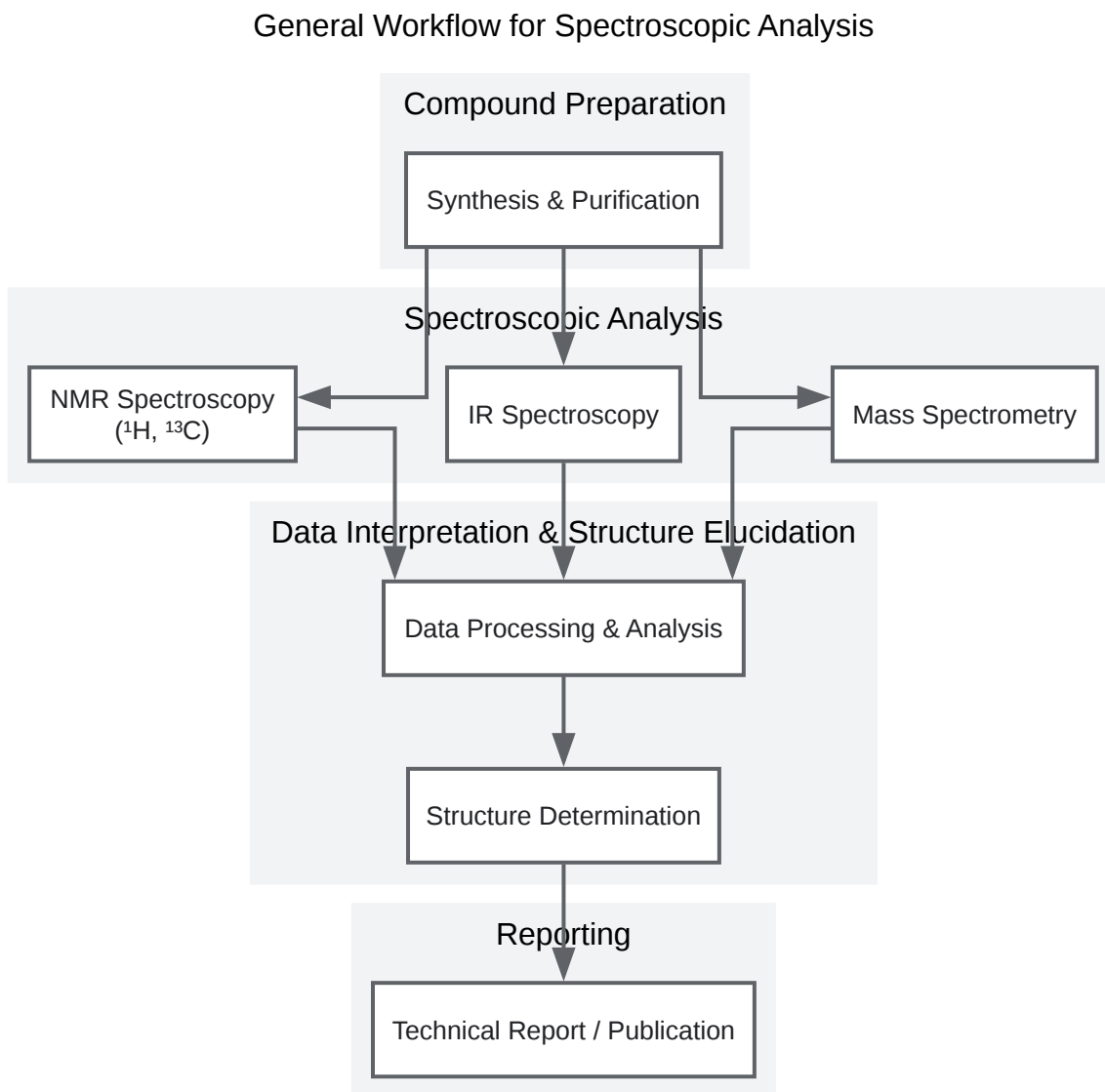
- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of **6-Hydroxy-5-iodonicotinic acid** with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS):

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .
- **Data Interpretation:** Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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